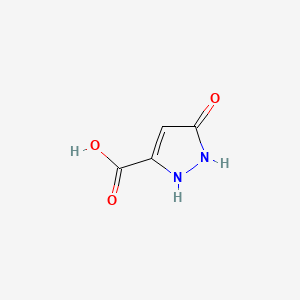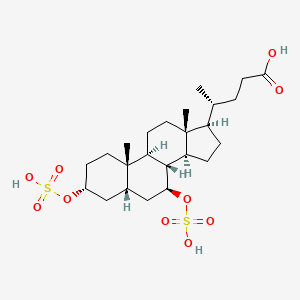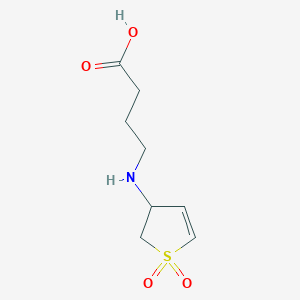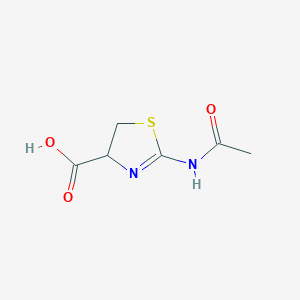
4-(2,6-Diallyl-3,6-dihydro-2H-pyridin-1-yl)-4-oxo-butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,6-Diallyl-3,6-dihydro-2H-pyridin-1-yl)-4-oxo-butyric acid is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with allyl groups and a butyric acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Diallyl-3,6-dihydro-2H-pyridin-1-yl)-4-oxo-butyric acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,6-diallyl aniline and a suitable aldehyde under acidic conditions.
Introduction of the Butyric Acid Moiety: The butyric acid group can be introduced via a Friedel-Crafts acylation reaction using butyric anhydride or butyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Final Assembly: The final step involves coupling the pyridine derivative with the butyric acid derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,6-Diallyl-3,6-dihydro-2H-pyridin-1-yl)-4-oxo-butyric acid can undergo various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA) or osmium tetroxide.
Reduction: The carbonyl group in the butyric acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the allyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: mCPBA, osmium tetroxide, hydrogen peroxide.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine, chlorine), Grignard reagents.
Major Products
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Halogenated derivatives, organometallic compounds.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 4-(2,6-Diallyl-3,6-dihydro-2H-pyridin-1-yl)-4-oxo-butyric acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
This compound may exhibit biological activity due to its structural similarity to certain bioactive molecules. It could be investigated for potential pharmacological properties, such as anti-inflammatory or antimicrobial effects.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for drug development. Its ability to undergo various chemical modifications makes it a promising candidate for the synthesis of novel therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 4-(2,6-Diallyl-3,6-dihydro-2H-pyridin-1-yl)-4-oxo-butyric acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The allyl groups could facilitate binding to hydrophobic pockets, while the butyric acid moiety could participate in hydrogen bonding or ionic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,6-Diallyl-3,6-dihydro-2H-pyridin-1-yl)-4-oxo-pentanoic acid: Similar structure with an additional carbon in the butyric acid chain.
4-(2,6-Diallyl-3,6-dihydro-2H-pyridin-1-yl)-4-oxo-propanoic acid: Similar structure with one less carbon in the butyric acid chain.
2,6-Diallyl-3,6-dihydro-2H-pyridin-1-yl)-4-oxo-butyric acid: Lacks the butyric acid moiety.
Uniqueness
The uniqueness of 4-(2,6-Diallyl-3,6-dihydro-2H-pyridin-1-yl)-4-oxo-butyric acid lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a balance between hydrophobic and hydrophilic properties, making it versatile for various scientific and industrial uses.
Propriétés
IUPAC Name |
4-[2,6-bis(prop-2-enyl)-3,6-dihydro-2H-pyridin-1-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-3-6-12-8-5-9-13(7-4-2)16(12)14(17)10-11-15(18)19/h3-5,8,12-13H,1-2,6-7,9-11H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXPWEDSQDDQSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CC=CC(N1C(=O)CCC(=O)O)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389420 |
Source


|
| Record name | 4-[2,6-Di(prop-2-en-1-yl)-3,6-dihydropyridin-1(2H)-yl]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436088-29-8 |
Source


|
| Record name | 4-[2,6-Di(prop-2-en-1-yl)-3,6-dihydropyridin-1(2H)-yl]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)ethane-1,2-diamine](/img/structure/B1305313.png)


![1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine](/img/structure/B1305324.png)
![6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid](/img/structure/B1305328.png)



